Ethyl 2-chloro-9H-purine-8-carboxylate: A Technical Guide to Scaffold Functionalization and Medicinal Chemistry Applications
Ethyl 2-chloro-9H-purine-8-carboxylate: A Technical Guide to Scaffold Functionalization and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, the purine scaffold remains one of the most privileged structures due to its role as an isostere for ATP and natural nucleosides. Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) represents a highly versatile, bifunctional building block[1]. By strategically positioning a reactive chlorine atom at the C2 position and an ethyl ester at the C8 position, this molecule serves as a critical intermediate for synthesizing complex kinase inhibitors, adenosine receptor antagonists, and novel antiproliferative agents[2],[3].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the mechanistic reactivity of this scaffold, provide field-proven, self-validating protocols for its functionalization, and map its integration into biological signaling pathways.
Physicochemical Profiling
Understanding the baseline physicochemical properties of Ethyl 2-chloro-9H-purine-8-carboxylate is essential for predicting its solubility, reactivity, and behavior in downstream chromatographic purifications.
| Property | Value |
| Chemical Name | Ethyl 2-chloro-9H-purine-8-carboxylate |
| CAS Registry Number | 1044772-74-8 |
| Molecular Formula | C8H7ClN4O2 |
| Molecular Weight | 226.62 g/mol |
| Monoisotopic Mass | 226.02576 Da |
| Core Scaffold | Purine (imidazo[4,5-d]pyrimidine) |
| Key Reactive Sites | C2 (Electrophilic), C8 (Ester), N9 (Nucleophilic) |
Data aggregated from verified chemical vendor databases and structural informatics[4],[1].
Mechanistic Chemistry & Reactivity Profiling
The utility of Ethyl 2-chloro-9H-purine-8-carboxylate lies in its orthogonal reactivity. The "push-pull" electronic structure of the substituted purine ring allows for highly regioselective modifications[5].
The C2 Position: Primed for SNAr
The C2 position is occupied by a chlorine atom. The inherent electron-withdrawing nature of the pyrimidine sub-ring, compounded by the electron-withdrawing effect of the C8-carboxylate, renders the C2 carbon highly electrophilic. This makes it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) . Unlike C6-chloropurines which react rapidly at room temperature, C2-chloropurines typically require elevated temperatures or transition-metal catalysis (e.g., Buchwald-Hartwig coupling) to overcome the activation energy barrier[6],[7].
The C8 Position: Ester Functionalization
The ethyl carboxylate at C8 provides a handle for extending the molecule into the solvent-exposed regions of target protein binding pockets. It can be directly converted into an amide via saponification followed by standard peptide coupling (e.g., HATU/DIPEA), or reduced to a hydroxymethyl group to synthesize novel bicyclic 8,9-dihydro-7H-purine-8-carboxylate scaffolds[3].
The N9 Position: Alkylation and Protection
The N9 proton is relatively acidic. Before executing harsh SNAr reactions at C2, it is often necessary to protect the N9 position (e.g., with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group) to prevent unwanted side reactions and increase the solubility of the scaffold in organic solvents[6].
Synthetic Workflows & Experimental Protocols
To demonstrate the utility of this scaffold, the following is a self-validating protocol for the SNAr displacement of the C2-chlorine with a primary amine, a fundamental step in generating ATP-competitive kinase inhibitors.
Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2
Objective: To synthesize an N2-alkylated-9H-purine-8-carboxylate derivative.
Reagents & Materials:
-
Ethyl 2-chloro-9H-purine-8-carboxylate (N9-protected) (1.0 eq)
-
Cyclopentylamine (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (Anhydrous)
Step-by-Step Methodology & Causality:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the N9-protected Ethyl 2-chloro-9H-purine-8-carboxylate in anhydrous n-butanol (0.2 M concentration).
-
Rationale:n-Butanol is selected because its high boiling point (117 °C) allows for the thermal energy required to drive the C2-SNAr reaction, while its polarity effectively solvates the purine intermediates[6].
-
-
Base Addition: Add DIPEA (2.0 eq) to the stirring solution.
-
Rationale: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the acidification of the reaction mixture without competing with cyclopentylamine for the electrophilic C2 center.
-
-
Nucleophile Addition: Add cyclopentylamine (1.5 eq) dropwise. Seal the vial and heat to 80 °C for 16 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (EtOAc/Hexanes 1:1) and LC-MS. The disappearance of the starting material mass (m/z ~227 for the unprotected core) and the appearance of the product mass indicates successful substitution.
-
Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purification: Purify via flash column chromatography (silica gel) to yield the pure C2-aminated product.
Workflow Visualization
Fig 1: Stepwise synthetic workflow for functionalizing the purine scaffold.
Applications in Medicinal Chemistry
Derivatives of Ethyl 2-chloro-9H-purine-8-carboxylate are heavily utilized in the development of targeted therapeutics.
Kinase Inhibitors: By installing specific anilines or aliphatic amines at the C2 position and modifying the C8 carboxylate, researchers can generate potent inhibitors of human phosphatidylinositol 3-kinase delta (PI3Kδ), a critical target in hematological malignancies[2]. The purine core mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region.
Adenosine Receptor Antagonists: Purine-8-carboxamides (derived from the C8 ester) are well-documented antagonists of the A2A adenosine receptor. In the tumor microenvironment, high levels of extracellular adenosine bind to A2A receptors on T-cells, raising intracellular cAMP and suppressing immune responses. Purine derivatives block this interaction, restoring T-cell activity.
Biological Pathway Visualization
Fig 2: A2A receptor signaling pathway modulated by purine antagonists.
Analytical Characterization Standards
To ensure the integrity of the synthesized Ethyl 2-chloro-9H-purine-8-carboxylate and its downstream products, rigorous analytical characterization is mandatory.
-
1H NMR (DMSO-d6 or CDCl3): The defining feature of the unfunctionalized core is the absence of a C2 proton and the presence of the ethyl ester signals (a distinct quartet around 4.4 ppm for the -CH2- and a triplet around 1.4 ppm for the -CH3). The N9 proton (if unprotected) will appear as a broad singlet far downfield (>13 ppm).
-
LC-MS (ESI+): The compound will exhibit a characteristic chlorine isotope pattern (approximate 3:1 ratio of M to M+2 peaks) at m/z 227.0 [M+H]+ and 229.0 [M+2+H]+.
References[4] PubChemLite - Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2). uni.lu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWVzQYtdFmMulzqdm4AUssndJbILErVTzlM6p4pTt144Yg_rUEHGcC8cLXXZBHzrTSwLeUhiHkEvOP8uzEvFSVNWujT_9CWp_zmN48zcgGm-YtAJZZka9wkRB_WrGeeaGY69hDKC_SxepVcFLkMg==[1] 2089972-52-9 | Ethyl 2,6-dichloro-9H-purine-8-carboxylate (Related Products). BLD Pharm. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv6l0axyGnb98NHHGtewG0EufTM7f0JPFnthif4ARYidX0FO1PybtmeQrQaPiK-scI2Hn59a5D68tS1nc5K7V-44m7s75AtSASz3C2KxBAncuBkANe6pNbGRZSqUXS1-VxJB_M_4CYcbS0BNzUiA==[6] Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVWdzEUpPSxV0teJH4hF8Bzlj8ZovGbm8QK_4G2eWbC0rN4eu5C7tAVO3LNmzAyHWwvgXO4nc-ua2xtlRRUmRF2WZJ9cO0zlxJnRHCwKadi2vqjlwAnMs-ehFvBGfx1KXmyEcoU3ul9D0wHVo=[2] AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFitXL0sHsHUNHNe_VG1qPJpNc3kJ_BxULt4Oyc3pRSpzLtTue41ehHAMqXdQFdH53RsK6nej1uzT5kmCXpyhiWBqhnWRTfY74nraH21bFfL0ENJ9K6Ydh4Xkq29Dn7XxTMm0FJrMkOLPiasoEg7A==[7] Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3o2zQlHiqkacm1oR3UAikmOTqPBnJLDNkMti_rU68tFqqgrpxNuGLG5dpLq8oLUvBJb4mNMIsuVJzr_tx_pQl7JGs0H1VTbQd3zOHTG_Bn5c2b95fDgUHIxZpCswOrMK1JCptohgZ93DV1Jr0N1QUUazyegqfvNTL5h2LRsXhpbiOgC--zMItqqsR0kO1Ydc78cd-cqeAfFXXSXtXpSw5nCWOsQjs9vLWLQ3Iq4zotc-ltTPuIVtJ5BXI1bp8-fwOfE2ELkeUWOl48EJC-3Q-U3iucDBtPRnVAUrU8UzbutOa_p47N7cefeb4Att1tpMmM3u8bnuUO4YQhqs=[5] Synthesis, Photophysical Behavior, and Electronic Structure of Push-Pull Purines. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsMOVG2wZbCDWYEdNbXU956suCx3HbO7to529ueAOvDyTNFqwiO-0J7GS2Q9HyM_QwqOhMJv4PWBKUqHbuxtb-kIVs5g67fqajQKVqbShRUv5RbcYIBMkBBjKqYn0iSKZ-232xdsSZSET-m4b1_hI_AGT5INvSwRAiKVn-s4FiyqdUTXr4t_K7MTxMCKcG03KtvhSj7cA33ili-GBwhrj98z8CWgfNG7W3do7iGWN2c4R271r77IRDqsER-A==[3] Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLZsYMkCsUeR3v_0fS4XksEwzRYn67I35LA431UNSv8P07zNTnk0Rtewc8ZiCIpX7zFjFZjsw8Riditjx-nJuhpEwghV2K2jv8A-QhVOZTuyc4O7-Pyg_xYHILsEn5YgbW0eXD
Sources
- 1. 2089972-52-9|Ethyl 2,6-dichloro-9H-purine-8-carboxylate|BLD Pharm [bldpharm.com]
- 2. AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]
- 3. Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
